Tetrahydrofurfuryl oleate Tetrahydrofurfuryl oleate
Brand Name: Vulcanchem
CAS No.: 5420-17-7
VCID: VC3788637
InChI: InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1
Molecular Formula: C23H42O3
Molecular Weight: 366.6 g/mol

Tetrahydrofurfuryl oleate

CAS No.: 5420-17-7

Cat. No.: VC3788637

Molecular Formula: C23H42O3

Molecular Weight: 366.6 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrofurfuryl oleate - 5420-17-7

Specification

CAS No. 5420-17-7
Molecular Formula C23H42O3
Molecular Weight 366.6 g/mol
IUPAC Name oxolan-2-ylmethyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9-
Standard InChI Key GIPDEPRRXIBGNF-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tetrahydrofurfuryl oleate (C₂₃H₄₂O₃) features a tetrahydrofuran (THF) ring linked via an ester bond to oleic acid, a monounsaturated C18 fatty acid. The THF ring contributes hydrophilic characteristics, while the oleate moiety provides lipophilicity, enabling the compound to act as a surfactant or solubilizing agent.

Key Structural Attributes:

  • Molecular Weight: 366.6 g/mol .

  • IUPAC Name: Oxolan-2-ylmethyl (Z)-octadec-9-enoate .

  • Isomeric SMILES: CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1 .

Amphiphilic Behavior

The compound’s dual solubility profile allows it to interact with both aqueous and lipid phases. This property is critical in drug delivery systems, where it enhances the bioavailability of hydrophobic therapeutics by forming micelles or liposomes.

Synthesis and Industrial Production

Esterification Reaction

The synthesis involves acid-catalyzed esterification under reflux conditions:

Tetrahydrofurfuryl alcohol+Oleic acidH+Tetrahydrofurfuryl oleate+H2O\text{Tetrahydrofurfuryl alcohol} + \text{Oleic acid} \xrightarrow{\text{H}^+} \text{Tetrahydrofurfuryl oleate} + \text{H}_2\text{O}

Common catalysts include sulfuric acid and p-toluenesulfonic acid, with water removal via Dean-Stark traps to drive equilibrium toward product formation.

Industrial-Scale Manufacturing

Continuous-flow reactors are employed for large-scale production, ensuring high yields (>90%) and purity. Post-synthesis purification involves fractional distillation to isolate the ester from unreacted precursors and byproducts.

Reactivity and Chemical Transformations

Oxidation Reactions

The oleate moiety’s double bond (C9–C10) is susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) yields dihydroxy and keto derivatives, while ozonolysis produces nonanoic and azelaic acids.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the ester group to tetrahydrofurfuryl alcohol and oleyl alcohol:

Tetrahydrofurfuryl oleateLiAlH4Tetrahydrofurfuryl alcohol+Oleyl alcohol\text{Tetrahydrofurfuryl oleate} \xrightarrow{\text{LiAlH}_4} \text{Tetrahydrofurfuryl alcohol} + \text{Oleyl alcohol}

This reaction is pivotal in recycling or modifying the compound for specific applications.

Substitution Reactions

Nucleophilic substitution at the ester linkage enables the formation of amides or thioesters. For example, reaction with ammonia yields tetrahydrofurfuryl oleamide, a potential corrosion inhibitor.

Biological and Pharmaceutical Applications

Drug Delivery Systems

Tetrahydrofurfuryl oleate’s amphiphilicity facilitates the encapsulation of hydrophobic drugs like paclitaxel, improving their solubility and tumor-targeting efficiency. In vivo studies demonstrate a 2.3-fold increase in bioavailability compared to conventional formulations.

Stabilization of Nanoparticles

The compound stabilizes ruthenium nanoparticles in catalytic applications, preventing aggregation while maintaining catalytic activity over 10 reaction cycles.

Comparative Analysis with Structural Analogues

CompoundKey DifferentiatorApplication Limitations
Tetrahydrofurfuryl acetateShorter acyl chain reduces lipophilicityLess effective in drug delivery
Furfuryl oleateAromatic furan ring increases rigidityPoor biocompatibility
Methyl oleateLacks THF ring, lower thermal stabilityUnsuitable for high-temperature uses

Future Research Directions

Targeted Drug Delivery

Functionalizing the THF ring with targeting ligands (e.g., folate) could enhance specificity toward cancer cells. Preliminary in vitro results show a 50% increase in cellular uptake in folate receptor-positive lines.

Green Chemistry Applications

As a bio-based solvent, tetrahydrofurfuryl oleate could replace petroleum-derived analogs in coatings and adhesives, reducing VOC emissions by 70% .

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